3-Methoxy-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of a methoxy group at the 3-position and a methyl group at the 1-position of the indazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methoxyphenylhydrazine with methyl isocyanate can yield the desired indazole derivative. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Methoxy-1-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as 1H-indazole, 3-methyl-1H-indazole, and 3-methoxy-1H-indazole.
Uniqueness
3-Methoxy-1-methyl-1H-indazole is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to other indazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Biological Activity
3-Methoxy-1-methyl-1H-indazole is an organic compound belonging to the indazole family, characterized by its unique fused bicyclic structure. Its chemical formula is C₉H₉N₂O, featuring a methoxy group at the third position and a methyl group at the first position. This specific substitution pattern contributes to its distinct chemical properties and potential biological activities.
Overview of Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly in cancer research. It has shown promise as an anticancer agent, with studies revealing its ability to inhibit various cancer cell lines. The compound interacts with multiple biological targets, influencing pathways involved in cell proliferation and apoptosis.
Key Findings
-
Anticancer Properties :
- This compound has been reported to inhibit cancer cell growth effectively. For instance, it demonstrated notable activity against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells .
- In vitro assays have indicated that the compound's mechanism involves modulation of apoptosis-related proteins and cell cycle regulators, potentially through interactions with the Bcl2 family and the p53/MDM2 pathway .
- Chemical Characteristics :
- Structure-Activity Relationship (SAR) :
The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes or receptors that regulate cellular processes. The compound's ability to bind selectively to these targets can modulate their activity, leading to various biological effects such as inhibition of tumor growth.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1H-Indazole-3-amine | Lacks the methoxy group at the third position | Simpler structure with fewer functional groups |
6-Methoxy-1H-indazole | Lacks the amine group at the sixth position | Contains a methoxy group but different substitution pattern |
3-Methoxy-1H-indazole | Contains both methoxy and methyl groups | Enhanced biological activity due to unique substitution pattern |
Case Studies
Several studies have highlighted the potential of this compound as a therapeutic agent:
- Study on Antitumor Activity : A recent investigation evaluated various indazole derivatives for their anticancer effects. Among them, compounds similar to this compound exhibited promising inhibitory effects on K562 cells with IC₅₀ values around 5 µM, demonstrating selectivity towards normal cells .
- Apoptosis Induction : Research has shown that this compound can induce apoptosis in cancer cells by affecting key regulatory proteins involved in cell survival pathways .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H10N2O/c1-11-8-6-4-3-5-7(8)9(10-11)12-2/h3-6H,1-2H3 |
InChI Key |
FOKCTKYBBDPIHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.